molecular formula C9H7Cl2N3 B12511113 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

Katalognummer: B12511113
Molekulargewicht: 228.07 g/mol
InChI-Schlüssel: SKVHZLCKLLQSPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its two chlorine atoms at positions 2 and 4, and two methyl groups at positions 6 and 7 on the pyrido[2,3-d]pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine typically involves the chlorination of a precursor compound. One common method starts with 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diol. The reaction involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, typically at temperatures around 70°C. The mixture is then cooled, and the product is isolated through filtration and purification processes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are typically substituted derivatives of the original compound, where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit tyrosine kinases or other protein kinases involved in cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the pyridopyrimidine ring enhances its reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C9H7Cl2N3

Molekulargewicht

228.07 g/mol

IUPAC-Name

2,4-dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C9H7Cl2N3/c1-4-3-6-7(10)13-9(11)14-8(6)12-5(4)2/h3H,1-2H3

InChI-Schlüssel

SKVHZLCKLLQSPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C1C)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.